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molecular formula C24H50O B1582836 Dodecyl ether CAS No. 4542-57-8

Dodecyl ether

Cat. No. B1582836
M. Wt: 354.7 g/mol
InChI Key: CMCBDXRRFKYBDG-UHFFFAOYSA-N
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Patent
US04812566

Procedure details

A 1l reactor was charged with 57 g (0.5 mole) of azacycloheptane-2-one, 125 g (0.5 mole) of dodecyl bromide, 182 g of toluene, 3.2 g (2 mole %) of crystalline tetrabutylammonium bromide (TBAB) and 60 g (1.5 moles) of flaky sodium hydroxide. This heterogeneous mixture was stirred at 50° C. for 10 hours. The same aftertreatment as in Example 1 was repeated, giving 133.5 g of 1-dodecylazacycloheptane-2-one (yield of 95.0%) and 0.7 g of dodecyl ether (yield of 0.8%)
[Compound]
Name
1l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
182 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=[O:8].[CH2:9](Br)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:20]([N:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=[O:8])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9].[CH2:2]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
1l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
57 g
Type
reactant
Smiles
N1C(CCCCC1)=O
Name
Quantity
125 g
Type
reactant
Smiles
C(CCCCCCCCCCC)Br
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
182 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
This heterogeneous mixture was stirred at 50° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)N1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 133.5 g
YIELD: PERCENTYIELD 95%
Name
Type
product
Smiles
C(CCCCCCCCCCC)OCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 0.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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